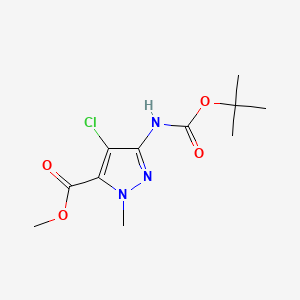
Methyl 3-((tert-butoxycarbonyl)amino)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps One common method includes the cyclization of hydrazine with a carbonyl compound to form the pyrazole ringThe tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product .
化学反应分析
Types of Reactions
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Agrochemistry: The compound is utilized in the development of pesticides and herbicides.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes for catalytic applications.
作用机制
The mechanism of action of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- Methyl 4-chloro-3-amino-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group and the chloro substituent enhances its reactivity and potential for further functionalization .
属性
分子式 |
C11H16ClN3O4 |
|---|---|
分子量 |
289.71 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H16ClN3O4/c1-11(2,3)19-10(17)13-8-6(12)7(9(16)18-5)15(4)14-8/h1-5H3,(H,13,14,17) |
InChI 键 |
REJADKWEHPYIGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1Cl)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















